methyl N-(2,2-diethoxyethyl)glycinate
Description
Methyl N-(2,2-diethoxyethyl)glycinate is an N-substituted glycinate ester characterized by a diethoxyethyl group attached to the glycine nitrogen. These compounds are pivotal intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility in forming peptide bonds, heterocycles, and functionalized amines . This article focuses on comparing its structural and synthetic features with similar compounds, leveraging data from glycinate esters bearing aromatic, aliphatic, and heterocyclic substituents.
Properties
Molecular Formula |
C9H19NO4 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-(2,2-diethoxyethylamino)acetate |
InChI |
InChI=1S/C9H19NO4/c1-4-13-9(14-5-2)7-10-6-8(11)12-3/h9-10H,4-7H2,1-3H3 |
InChI Key |
QBWPDTKRHKNBOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCC(=O)OC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis categorizes methyl N-(2,2-diethoxyethyl)glycinate analogs based on substituent type, synthesis routes, yields, and physicochemical properties.
Aromatic and Heterocyclic Substituted Glycinates
Key Observations :
- Indole derivatives exhibit high crystallinity (e.g., 210–213°C melting point) but require meticulous purification .
- Pyrimidine-substituted analogs face challenges in liquid-phase synthesis due to intramolecular self-condensation (e.g., diketopiperazine formation). Solid-phase methods mitigate this by immobilizing intermediates .
- Pyridine-based glycinates achieve high yields (88–89%) via straightforward nucleophilic substitution, highlighting the influence of electron-deficient heterocycles on reactivity .
Aliphatic Substituted Glycinates
Key Observations :
- Diethoxyethyl-substituted glycinates (e.g., CAS 94295-86-0) feature flexible aliphatic chains that enhance solubility in organic solvents. The nitrobenzoyl group in introduces electrophilic character, enabling further functionalization.
- Benzyl-type substituents (e.g., dimethoxybenzyl) balance hydrophobicity and aromaticity, often simplifying purification compared to purely aliphatic analogs .
Reactivity and Stability
- Diketopiperazine Formation : Liquid-phase synthesis of pyrimidinyl glycinates (e.g., ) is prone to intramolecular cyclization, reducing yields. Solid-phase strategies prevent this by spatially separating reactive groups .
- Steric Effects : Bulky substituents (e.g., indole-2-carbonyl) slow reaction kinetics but improve crystallinity. Diethoxyethyl groups, being less bulky, may facilitate faster reactions .
- Protecting Groups : Boc (tert-butoxycarbonyl) protection in solid-phase synthesis minimizes unwanted side reactions, a strategy applicable to diethoxyethyl glycinates .
Yield Optimization
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